molecular formula C10H18ClF2NO B2759043 (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride CAS No. 2418695-51-7

(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride

Cat. No.: B2759043
CAS No.: 2418695-51-7
M. Wt: 241.71
InChI Key: MGHFHRGYMYNJDO-UHFFFAOYSA-N
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Description

(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine hydrochloride is a spirocyclic compound characterized by a unique oxygen-containing spiro[4.5]decane core with two fluorine atoms at the 8,8-positions and a methanamine group at the 3-position. The hydrochloride salt enhances its solubility in aqueous media, a common feature in pharmaceutically relevant compounds.

Properties

IUPAC Name

(8,8-difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO.ClH/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9;/h8H,1-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHFHRGYMYNJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC(OC2)CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride can be achieved through a multi-step process. One approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further reactions to introduce the methanamine group and form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the spirocyclic structure can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be investigated for its potential as a pharmaceutical agent.

    Medicine: Its unique structure makes it a candidate for drug development and therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride is not well-understood. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. The presence of fluorine atoms and the spirocyclic structure may influence its binding affinity and activity.

Comparison with Similar Compounds

Fluorine vs. Methyl Substitution

  • (8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine Hydrochloride (CAS 2230799-51-4) :
    • Substituents : Methyl group at the 8-position instead of fluorine.
    • Molecular Weight : 219.75 g/mol vs. 241.7 g/mol for the target compound.
    • Impact : Fluorine’s electronegativity and lipophilicity may enhance metabolic stability and membrane permeability compared to methyl groups .

Difluoro vs. Chloro Substituents

  • 2-Chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS 730950-07-9) :
    • Substituents : Chloroacetamide moiety instead of difluoro groups.
    • Impact : Chlorine’s larger atomic radius and polarizability may alter binding interactions in biological targets compared to fluorine .

Heteroatom Variations in the Spiro Core

Oxa vs. Aza Spiro Systems

  • Methyl 8-Oxa-2-azaspiro[4.5]decane-4-carboxylate Hydrochloride (CAS 2155855-02-8): Heteroatoms: Oxygen at position 8 and nitrogen at position 2. Molecular Weight: 235.71 g/mol.

Dioxa vs. Oxa Systems

  • {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine Hydrochloride (CAS 2126161-22-4): Heteroatoms: Two oxygen atoms at positions 1 and 8. Molecular Weight: 207.7 g/mol. Impact: Additional oxygen may increase polarity and reduce lipophilicity compared to mono-oxa systems .

Functional Group Modifications

  • 2,8-Diazaspiro[4.5]decan-1-one Derivatives (e.g., CAS 832700-50-2) :
    • Functional Groups : Ketone and trifluoromethyl furan substituents.
    • Impact : The ketone group introduces hydrogen-bond acceptor properties, while the trifluoromethyl group enhances electron-withdrawing effects .

Structural and Pharmacological Implications

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Heteroatoms
Target Compound 241.7 8,8-Difluoro, methanamine 2-Oxa
(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine HCl 219.75 8-Methyl 1-Oxa
{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine HCl 207.7 None 1,8-Dioxa
Methyl 8-Oxa-2-azaspiro[4.5]decane-4-carboxylate HCl 235.71 Carboxylate ester 8-Oxa, 2-Aza

Bioactivity Considerations

  • Fluorine Substitution : Fluorine’s role in improving bioavailability and resistance to oxidative metabolism is well-documented in medicinal chemistry .
  • Spirocyclic Architecture : Spiro compounds often exhibit conformational rigidity, enhancing target selectivity and reducing off-target effects .
  • Hydrochloride Salt : Improves aqueous solubility, facilitating formulation for in vitro and in vivo studies .

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